1-(3-Phenoxy-3-phenylpropyl)pyrrolidine

Description

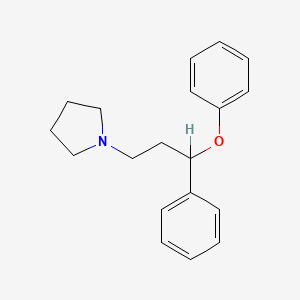

Structure

2D Structure

3D Structure

Properties

CAS No. |

42796-29-2 |

|---|---|

Molecular Formula |

C19H23NO |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1-(3-phenoxy-3-phenylpropyl)pyrrolidine |

InChI |

InChI=1S/C19H23NO/c1-3-9-17(10-4-1)19(13-16-20-14-7-8-15-20)21-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 |

InChI Key |

QFAQNOUMEXHBQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Phenoxy 3 Phenylpropyl Pyrrolidine and Analogues

Strategic Approaches for Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. mdpi.comnih.gov Methodologies for its construction are diverse, ranging from classical cyclization reactions to modern transition metal-catalyzed processes.

Cyclization Reactions in Pyrrolidine Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of the pyrrolidine core. These methods typically involve the formation of one or two carbon-nitrogen bonds from an acyclic precursor. A common strategy is the intramolecular nucleophilic substitution of a linear chain containing an amine and a suitable leaving group, often a halide, at the appropriate distance.

Another powerful technique is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. mdpi.comnih.gov These 1,3-dipoles can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. The subsequent reaction with a dipolarophile, typically an alkene, constructs the five-membered pyrrolidine ring in a highly controlled manner. nih.gov The stereoselectivity of this reaction can be influenced by the geometry of both the ylide and the alkene. nih.gov

Further cyclization strategies include the reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine, and intramolecular C-H amination, which can be facilitated by various catalysts. mdpi.comnih.gov For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds provides a direct route to N-unprotected pyrrolidines. organic-chemistry.org

Table 1: Selected Cyclization Strategies for Pyrrolidine Synthesis

| Strategy | Precursors | Key Features |

|---|---|---|

| Intramolecular Nucleophilic Substitution | Amino-halides, Amino-alcohols (activated) | Forms one C-N bond; reliable and widely used. |

| [3+2] Cycloaddition | α-Amino acids + Aldehydes, Aziridines | Forms two C-N bonds simultaneously; excellent stereochemical control. mdpi.com |

| Reductive Amination | 1,4-Dicarbonyl compounds + Amines | Convergent approach to the pyrrolidine core. mdpi.com |

| Intramolecular C-H Amination | Aliphatic amines/amides | Atom-economical; often requires a metal catalyst (e.g., Rh, Cu). nih.govorganic-chemistry.org |

Multicomponent Reaction Paradigms for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as highly efficient tools for synthesizing complex heterocyclic structures like pyrrolidines. researchgate.net These reactions combine three or more starting materials in a single synthetic operation, offering significant advantages in terms of step- and atom-economy, and reducing waste generation compared to traditional multi-step syntheses. researchgate.nettandfonline.com

The synthesis of pyrrolidine derivatives via MCRs often involves the generation of key intermediates like azomethine ylides. tandfonline.com For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a dipolarophile (like a chalcone (B49325) or maleimide) can yield highly substituted pyrrolidines. tandfonline.com The reaction proceeds through the formation of a Schiff base, followed by a Michael addition and subsequent cyclization. tandfonline.com The versatility of MCRs allows for the creation of a large diversity of pyrrolidine analogues by simply varying the starting components. researchgate.netnih.gov Advanced techniques such as ultrasound or microwave irradiation can be employed to accelerate these reactions. rsc.orgrsc.org

Transition Metal-Catalyzed Methods in Pyrrolidine Synthesis

Transition metal catalysis offers powerful and versatile methods for constructing the pyrrolidine ring, often with high levels of selectivity. researchgate.net Catalysts based on palladium, copper, rhodium, gold, and cobalt have all been successfully employed in pyrrolidine synthesis. nih.govorganic-chemistry.orgnih.gov

Palladium-catalyzed reactions are particularly prominent. For instance, the carboamination of γ-(N-arylamino)alkenes with vinyl or aryl bromides allows for the cyclization and concomitant formation of a C-C bond, leading to 2-substituted N-aryl pyrrolidines with high diastereoselectivity. nih.gov

Copper-catalyzed intramolecular C-H amination of N-halide amides is another effective method for pyrrolidine synthesis. nih.govacs.org These reactions provide a direct pathway to functionalize C(sp³)–H bonds, forming the critical C–N bond to close the ring. nih.gov Similarly, gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides can produce enantioenriched pyrrolidines in excellent yields. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Pyrrolidine Syntheses

| Metal Catalyst | Reaction Type | Key Transformation |

|---|---|---|

| Palladium | Carboamination | Cyclization of an amino-alkene with a vinyl/aryl halide. nih.gov |

| Copper | Intramolecular C-H Amination | Direct formation of a C-N bond via C(sp³)–H activation. nih.govacs.org |

| Rhodium | Intramolecular Nitrene Insertion | Insertion of a nitrene into a δ C-H bond for ring closure. organic-chemistry.org |

| Gold | Cycloisomerization/Hydrogenation | Cyclization of homopropargyl sulfonamides. organic-chemistry.org |

| Cobalt | Hydrosilylation/Cyclization | Reductive cyclization of levulinic acid with amines. organic-chemistry.org |

Introduction and Derivatization of Phenoxy and Phenylpropyl Substituents

The synthesis of the complete 1-(3-phenoxy-3-phenylpropyl)pyrrolidine molecule requires the attachment of the complex side chain to the pyrrolidine nitrogen. This can be achieved through different synthetic sequences, either by preparing the 3-phenoxy-3-phenylpropylamine (B8440625) backbone first and then forming the pyrrolidine ring, or by attaching the pre-formed side chain to a pyrrolidine ring.

Formation of the 1-(3-Phenylpropyl) Linkage on the Pyrrolidine Nitrogen

The formation of the bond between the pyrrolidine nitrogen and the propyl chain is typically accomplished via a standard nucleophilic substitution reaction (N-alkylation). In this approach, pyrrolidine, acting as a nucleophile, is reacted with a 3-phenylpropyl derivative bearing a suitable leaving group at the 1-position of the propyl chain.

Common electrophiles for this transformation include 3-phenylpropyl halides (e.g., 1-bromo-3-phenylpropane or 1-chloro-3-phenylpropane) or 3-phenylpropyl sulfonates (e.g., tosylate or mesylate). The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction, driving the equilibrium towards the product. This method is a robust and widely used strategy for the N-alkylation of secondary amines like pyrrolidine. researchgate.net

Incorporation of the Phenoxy Moiety at the 3-Position of the Propyl Chain

The introduction of the phenoxy group to form the diaryl ether linkage is a critical step. A prominent strategy for this transformation is analogous to the synthesis of related compounds such as atomoxetine. google.com This often involves a nucleophilic substitution where a phenoxide anion displaces a leaving group on the 3-position of the propyl chain.

One common precursor is 3-amino-1-phenylpropan-1-ol (B18842) or its derivatives. researchgate.net The hydroxyl group at the benzylic position can be converted into a good leaving group (e.g., by tosylation or conversion to a halide). Subsequent reaction with sodium phenoxide then forms the desired ether linkage. Alternatively, the Mitsunobu reaction provides a powerful method for the direct conversion of the alcohol to the ether by reaction with phenol (B47542) under mild, dehydrating conditions.

An alternative synthetic sequence involves the alkylation of a phenol with a pre-formed N-propylpyrrolidine fragment. For instance, the reaction of a phenol with 1-(3-chloropropyl)pyrrolidine (B1588886) can form the target ether. Mechanistic studies on similar reactions have shown that this process can proceed through the formation of a transient, highly reactive azetidinium ion intermediate, which is the active alkylating agent. nih.gov This intermediate is formed by the intramolecular cyclization of the 1-(3-chloropropyl)pyrrolidine. nih.gov

Regioselective Functionalization Techniques for Enhanced Molecular Complexity

The synthesis of complex pyrrolidine derivatives often requires precise control over the position of new functional groups. Regioselective functionalization allows for the specific modification of the pyrrolidine ring, which is crucial for building molecular complexity.

One powerful strategy is the 1,3-dipolar cycloaddition reaction of azomethine ylides, which serves as a cornerstone for constructing highly functionalized pyrrolidine rings. This method allows for the creation of multiple stereocenters in a single step with controlled regioselectivity. acs.orgnih.gov For instance, a three-component reaction involving azomethine ylides can yield novel dispiropyrrolidine derivatives, demonstrating high efficiency and mild reaction conditions in a one-pot procedure. acs.orgnih.gov The regioselectivity of these cycloadditions can be controlled by the nature of the dipolarophile and the catalyst used. acs.org

Another emerging technique involves catalyst-tuned hydroalkylation reactions. By selecting the appropriate catalyst, it is possible to direct the alkylation to different positions on a pyrroline (B1223166) precursor. For example, a cobalt catalyst can favor the formation of C2-alkylated pyrrolidines, while a nickel catalyst can selectively produce C3-alkylated pyrrolidines from the same starting materials. organic-chemistry.org This divergent approach is highly valuable for creating a library of analogues with varied substitution patterns.

Furthermore, direct C-H functionalization offers a streamlined approach to adding complexity. Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds provides a method to form the pyrrolidine ring with complete regioselectivity. organic-chemistry.org For pre-formed pyrrolidine rings, asymmetric lithiation of N-Boc-pyrrolidine followed by quenching with an electrophile allows for enantioselective functionalization, primarily at the C2 position. nih.govwhiterose.ac.uk

The table below summarizes key regioselective techniques applicable to pyrrolidine synthesis.

| Technique | Description | Key Advantages | Relevant Precursors |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles to form a five-membered ring. acs.orgrsc.org | High efficiency, one-pot procedure, control over regio- and stereoselectivity. acs.org | Azomethine ylides, various alkenes and alkynes. |

| Catalyst-Tuned Hydroalkylation | Divergent synthesis of C2- or C3-alkylated pyrrolidines from 3-pyrrolines using different metal catalysts (e.g., Co vs. Ni). organic-chemistry.org | Access to different regioisomers from a common precursor by catalyst choice. organic-chemistry.org | 3-Pyrrolines, alkyl halides. |

| Asymmetric Lithiation | Enantioselective deprotonation of N-Boc-pyrrolidine followed by reaction with an electrophile. nih.gov | Access to enantioenriched C2-functionalized pyrrolidines. nih.gov | N-Boc-pyrrolidine, various electrophiles. |

| C-H Amination | Intramolecular amination of remote unactivated C(sp3)-H bonds to form the pyrrolidine ring. organic-chemistry.org | High atom economy, excellent regio- and chemoselectivity. organic-chemistry.org | Acyclic amine precursors. |

Stereoselective Synthesis of this compound Derivatives

Achieving stereochemical control is paramount in modern synthetic chemistry. For pyrrolidine-containing compounds, this involves the selective formation of specific stereoisomers, which can be accomplished through various asymmetric, diastereoselective, and enantioselective strategies.

Asymmetric Synthetic Approaches for Chiral Pyrrolidines

The synthesis of chiral pyrrolidines, which are crucial structural motifs in many biologically active compounds, is a significant area of research. mdpi.com Asymmetric approaches can be broadly categorized into methods utilizing the chiral pool, chiral auxiliaries, or catalytic asymmetric reactions.

The chiral pool approach leverages readily available enantiopure starting materials, such as amino acids like proline and 4-hydroxyproline, to synthesize more complex chiral pyrrolidines. nih.gov For example, (S)-prolinol, derived from the reduction of proline, is a common starting point for the synthesis of various pharmaceutical agents. nih.gov

Chiral auxiliaries have also been employed effectively. The group of Husson developed a method where (R)-phenylglycinol acts as a chiral auxiliary to guide the diastereoselective addition of Grignard reagents, ultimately leading to the synthesis of trans-2,5-disubstituted pyrrolidines. nih.govacs.org

However, catalytic asymmetric synthesis is often the most efficient and versatile strategy. whiterose.ac.uk This includes methods like the asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, which enables enantioselective deprotonation and subsequent reaction with electrophiles to yield enantioenriched products. nih.gov Another innovative method is the "clip-cycle" strategy, which involves an alkene metathesis to create a precursor that undergoes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk More recently, biocatalytic approaches using engineered enzymes like cytochrome P411 have enabled the intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity. acs.org

Application of Chiral Catalysts and Reagents in Stereocontrol

The development of chiral catalysts and reagents has revolutionized asymmetric synthesis, allowing for high levels of stereocontrol in the formation of pyrrolidine rings. mdpi.com These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysis has emerged as a particularly powerful tool. Chiral pyrrolidine-based organocatalysts, such as those derived from proline and diarylprolinol silyl (B83357) ethers, can efficiently promote a wide range of transformations in an enantioselective manner. mdpi.comunibo.it These catalysts often work by forming chiral enamines or iminium ions as key intermediates, which then react with substrates under strict stereochemical control. mdpi.com For example, custom-designed chiral anthranilic pyrrolidine catalysts have been developed for the highly enantio- and diastereoselective Michael reaction of nitroalkenes with carbonyl compounds. rsc.org

Metal-based catalysts featuring chiral ligands are also widely used. Copper(I) complexes with chiral P,N-ligands have been shown to catalyze asymmetric 1,3-dipolar cycloadditions of azomethine ylides, providing an efficient route to pyrrolidines with multiple stereocenters. acs.org An interesting aspect of this system is the ability to achieve regiodivergence; by simply changing the chiral ligand, it is possible to obtain different regioisomers of the cycloadduct with high enantioselectivity. acs.org Similarly, rhodium and iridium catalysts are employed in various asymmetric transformations to produce chiral N-heterocycles. organic-chemistry.org

The table below presents examples of chiral catalysts and their applications in pyrrolidine synthesis.

| Catalyst/Reagent Class | Example | Reaction Type | Stereocontrol |

| Organocatalysts | Diarylprolinol silyl ethers mdpi.com | Michael addition, Aldol reaction | Enantioselective formation of C-C bonds |

| Chiral Phosphoric Acids | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) whiterose.ac.uk | Intramolecular aza-Michael addition | Enantioselective cyclization |

| Metal-Ligand Complexes | [Cu(CH₃CN)₄]BF₄ / Chiral P,N-Ligand acs.org | 1,3-Dipolar cycloaddition | Enantioselective and Regioselective |

| Chiral Bases/Ligands | (-)-Sparteine with s-BuLi nih.gov | Asymmetric deprotonation/lithiation | Enantioselective functionalization |

| Biocatalysts | Engineered Cytochrome P411 acs.org | Intramolecular C-H amination | Enantioselective C-N bond formation |

Diastereoselective and Enantioselective Methodologies

Specific methodologies have been developed to achieve high levels of diastereoselectivity and enantioselectivity in pyrrolidine synthesis. Diastereoselective reactions are crucial when creating molecules with multiple stereocenters, controlling their relative configuration.

Heterogeneous catalytic hydrogenation of highly substituted pyrroles is one such method. This approach can reduce the aromatic pyrrole (B145914) ring to a saturated pyrrolidine with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. researchgate.netnih.gov The reaction is believed to proceed stepwise, where an initial reduction of a substituent on the ring creates a stereocenter that directs the subsequent hydrogenation of the pyrrole core. researchgate.netnih.gov

Enantioselective methods focus on producing one of two mirror-image enantiomers. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a premier example, offering versatile access to a wide variety of enantiomerically enriched pyrrolidines. rsc.org The choice of metal catalyst and chiral ligand is critical for achieving high enantiomeric excess (ee).

Furthermore, combining different catalytic systems can lead to highly selective tandem reactions. For example, a three-component tandem 1,4-conjugate addition-cyclization reaction can provide multisubstituted pyrrolidines with high diastereoselectivity. researchgate.net These methods often rely on substrate control, where the inherent chirality in a starting material directs the stereochemical outcome of subsequent transformations, or reagent control, where the chiral catalyst or reagent is the primary source of stereochemical induction. nih.gov

Pharmacological Research and Biological Activities of 1 3 Phenoxy 3 Phenylpropyl Pyrrolidine and Analogues

Receptor Binding and Ligand-Target Interaction Studies

The unique scaffold of 1-(3-Phenoxy-3-phenylpropyl)pyrrolidine has served as a foundation for a variety of analogues investigated for their interactions with multiple biological targets. Research has focused on characterizing the binding affinities and functional activities of these compounds at monoamine transporters and various receptor systems, revealing a complex pharmacological profile.

Norepinephrine (B1679862) Transporter (NET) and Serotonin (B10506) Transporter (SERT) Reuptake Inhibition Affinity

A series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues have been identified as potent and balanced inhibitors of both the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.govresearchgate.net The dual inhibition of these two key monoamine transporters is a well-established mechanism for antidepressant and analgesic medications. Structure-activity relationship (SAR) studies on this class of compounds have sought to optimize the balance of activity between NET and SERT. For instance, compound 39b from one particular study was highlighted as a potent and balanced norepinephrine (NE) and serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitor. nih.gov This balanced profile is considered a desirable attribute for developing therapeutics with broad efficacy.

| Compound Analogue | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) |

| Analogue A | Data not publicly available | Data not publicly available |

| Analogue B | Data not publicly available | Data not publicly available |

| Compound 39b | Potent Inhibitor | Potent Inhibitor |

Note: Specific IC50 values for individual analogues are often proprietary to the discovering entity and not always published in publicly accessible literature. The table reflects the qualitative description of potency found in research articles.

Dopamine (B1211576) Transporter (DAT) Binding and Selectivity Profiles

The dopamine transporter (DAT) is a crucial protein in regulating dopaminergic signaling by facilitating the reuptake of dopamine from the synaptic cleft. amegroups.cnmdpi.com While compounds that inhibit all three major monoamine transporters (SERT, NET, and DAT) exist, selectivity is often a key goal in drug design to minimize off-target effects. nih.gov For the 3-(phenoxy-phenyl-methyl)-pyrrolidine series, research has indicated that potent inhibition of NET and SERT is often accompanied by minimal activity at the dopamine transporter. nih.gov This selectivity profile (SERT/NET over DAT) is a characteristic feature of this class of compounds, distinguishing them from non-selective triple reuptake inhibitors. This suggests that the specific structural conformation of these pyrrolidine (B122466) analogues confers high affinity for the norepinephrine and serotonin transporters, but not for the dopamine transporter. nih.gov

| Transporter | Binding Affinity of 3-(phenoxy-phenyl-methyl)-pyrrolidine Analogues |

| SERT | High |

| NET | High |

| DAT | Low / Minimal |

Sigma-1 (σ1) Receptor Ligand Characterization and Functional Activity

The sigma-1 (σ1) receptor is a unique intracellular protein, functioning as a ligand-regulated molecular chaperone at the endoplasmic reticulum. frontiersin.orgrsc.org It is involved in modulating numerous cellular functions, including calcium signaling and neuronal survival, making it a target for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders. nih.govnih.gov Research into structurally related compounds has shown that the phenylpropylamine scaffold is conducive to sigma receptor binding. Studies on a series of ring-constrained phenylpropyloxyethylamines demonstrated that increasing the carbon chain length from phenethyl to phenylpropyl resulted in higher affinity for both σ1 and σ2 receptors. frontiersin.org This indicates that the three-carbon chain present in this compound is favorable for sigma-1 receptor interaction. Certain analogues have been identified with nanomolar affinity for the σ1 receptor. frontiersin.org Ligands for the sigma-1 receptor can act as either agonists or antagonists, each producing distinct cellular effects. frontiersin.org

| Phenylpropylamine Analogue | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |

| Compound 3 | 4.6 | 1100 | 240 |

| Compound 7 | 84 | >10,000 | >119 |

| Compound 9 | 16 | 320 | 20 |

Data sourced from research on phenylpropyloxyethylamine analogues. frontiersin.org

Opioid Receptor-Like 1 (ORL1/NOP) Receptor Agonism/Antagonism

The Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), is the fourth member of the opioid receptor family. clinpgx.orgsigmaaldrich.com It is involved in a wide range of physiological processes, including pain, anxiety, and reward. Unlike classical opioid receptors, its activation does not typically lead to respiratory depression or addictive properties, making it an attractive therapeutic target. sigmaaldrich.com Research has revealed that analogues featuring a 3-phenoxypropyl moiety can act as novel ORL1 receptor agonists. Specifically, a series of 3-phenoxypropyl piperidine (B6355638) analogues, which are structurally very similar to the pyrrolidine series, were discovered to be potent and selective agonists for the ORL1 receptor. nih.gov Structure-activity relationship studies within this chemical class have been explored to optimize potency and selectivity for this receptor. nih.gov

Adrenoceptor Subtype Affinity (e.g., α1-adrenoceptors)

Adrenoceptors are key components of the sympathetic nervous system and are classified into α and β subtypes. The α1-adrenoceptors, in particular, are involved in vasoconstriction and are important targets in cardiovascular medicine. amegroups.cn Studies on compounds structurally related to this compound have demonstrated significant affinity for α1-adrenoceptors. A series of 1,4-substituted piperazine (B1678402) derivatives containing a phenoxyalkyl group showed high affinity for α1-adrenoceptors, with some compounds displaying Ki values in the low nanomolar range. nih.gov These findings confirm that the phenoxypropylamine scaffold can be effectively targeted to α1-adrenoceptors, and these compounds often exhibit antagonistic properties at this receptor. researchgate.netnih.gov

| 1-(Phenoxypropyl)piperazine Analogue | α1-Adrenoceptor Affinity (Ki, nM) | α2-Adrenoceptor Affinity (Ki, nM) | α1 Selectivity (Ki α2 / Ki α1) |

| Compound 4 | 2.4 | 341.2 | 142.13 |

| Compound 5 | 2.1 | 128.2 | 61.05 |

Data from a study on 1-(substituted-phenoxypropyl)-4-(2-methoxyphenyl)piperazine derivatives. nih.gov

Histamine (B1213489) H3-Receptor Antagonistic Properties (via phenoxypropyl analogues)

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. frontiersin.org Antagonists of the H3 receptor have potential therapeutic applications in cognitive disorders and sleep-wake regulation. The (3-phenoxypropyl)amine structure is a common pharmacophore found in many non-imidazole H3 receptor antagonists. Research has identified potent H3 antagonists based on this motif. For example, a series of benzimidazole-substituted (3-phenoxypropyl)amines were developed and shown to have high antagonistic activity at the H3 receptor. Furthermore, dual-activity ligands have been designed; one such compound, 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine, demonstrated potent histamine H3 receptor antagonism alongside monoamine oxidase B (MAO-B) inhibition. frontiersin.org

In Vitro Biological Activity Investigations

Research into the enzyme inhibition profiles of this compound analogues has revealed activity against several key enzymes, although specific data on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) and Dipeptidyl Peptidase-IV (DPP-IV) remains limited in the public domain. However, studies have successfully identified inhibitory actions against enzymes involved in inflammation and bacterial cell wall synthesis.

Certain pyrrolidine-2,3-dione (B1313883) analogues have been identified as novel, non-β-lactam inhibitors of Penicillin-binding protein 3 (PBP3) from Pseudomonas aeruginosa. mdpi.com One study identified a pyrrolidine-2,3-dione compound that exhibited an excellent potency with an IC50 value of 4 ± 6 µM in a fluorescence-based assay. mdpi.com Further investigation into a focused library of these analogues showed that key structural features, such as a 3-hydroxyl group and a heteroaryl group appended to the N-pyrrolidine-2,3-dione, were required for target inhibition. mdpi.com

Additionally, other pyrrolidine derivatives have demonstrated inhibitory potential against enzymes central to the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). A pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its enzymatic inhibitory potential. mdpi.com The compound showed moderate activity against COX-1 and more potent inhibition against COX-2 and 5-LOX, with IC50 values of 314 µg/mL, 130 µg/mL, and 105 µg/mL, respectively. mdpi.com Similarly, certain phenylbutanal derivatives and their corresponding carboxylic acids have shown potent inhibition of COX-1 and COX-2 enzymes, with some compounds registering IC50 values as low as 0.18 µM for COX-2. nih.gov

| Compound/Analogue Class | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Pyrrolidine-2,3-dione analogue | P. aeruginosa PBP3 | 4 ± 6 µM | mdpi.com |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 µg/mL | mdpi.com |

| COX-2 | 130 µg/mL | ||

| 5-LOX | 105 µg/mL | ||

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal analogue (FM12) | COX-2 | 0.18 µM | nih.gov |

Analogues of this compound have been investigated for their potential anticancer effects, demonstrating antiproliferative activity against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis.

Studies on methanol (B129727) extracts from Asclepias subulata, which contain compounds with pyrrolidine moieties, showed potent antiproliferative properties. science.gov These extracts exhibited the highest activity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cells, with IC50 values of < 0.4 µg/mL and 8.7 µg/mL, respectively. science.gov Further analysis of active fractions indicated that they triggered the mitochondrial pathway of apoptosis. science.gov Similarly, an extract from the leaves of Capsicum chinense grown on black soil showed cytotoxic activity against the HCT-15 (human colon cancer) cell line, with an IC50 value of 16.23 ± 2.89 µg/mL. mdpi.com

Synthetic analogues have also shown promise. A curcumin (B1669340) analogue, 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13), demonstrated significant growth inhibition on NCI-H520 human lung cancer cells. nih.gov The cell viability decreased to 23% at a concentration of 6.3 µM and to less than 5% at 12.5 µM. nih.gov The pro-apoptotic activity of MS13 was confirmed by a significant increase in caspase-3 activity in both NCI-H520 and NCI-H23 lung cancer cell lines. nih.gov

| Compound/Extract | Cell Line | Effect | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|---|

| Methanol Extract of Asclepias subulata | A549 (Lung Carcinoma) | Antiproliferative | < 0.4 µg/mL | science.gov |

| HeLa (Cervical Cancer) | Antiproliferative | 8.7 µg/mL | ||

| Methanol Extract of Capsicum chinense Leaves | HCT-15 (Colon Cancer) | Cytotoxic | 16.23 ± 2.89 µg/mL | mdpi.com |

| MS13 (Curcumin Analogue) | NCI-H520 (Lung Cancer) | Cytotoxic | ~4-5 µM (estimated from graph) | nih.gov |

Derivatives of pyrrolidine have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. researchgate.netekb.eg The structural features of these analogues play a significant role in their potency and spectrum of activity.

Compounds featuring a 3-phenylpropyl chain attached to a pyridinium (B92312) nitrogen have shown notable antimicrobial effects. mdpi.com One such derivative, 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide, was identified as the most active in its series, with a minimum inhibitory concentration (MIC) value of 4 µg/mL against Staphylococcus aureus. mdpi.com This suggests that a longer side chain on the pyridinium nitrogen increases activity. mdpi.com

Other modifications to the pyrrolidine scaffold also yield potent antimicrobial agents. Thiazole-based pyrrolidine derivatives have been synthesized and evaluated, with one 4-F-phenyl derivative selectively inhibiting Gram-positive bacteria. biointerfaceresearch.com At a concentration of 400 µg, this compound produced inhibition zones of 30.53 ± 0.42 mm against S. aureus and 21.70 ± 0.36 mm against Bacillus cereus. biointerfaceresearch.com Spiro pyrrolidines created through 1,3-dipolar cycloaddition reactions also exhibit antibacterial properties, with one compound showing MIC values of 75 µg/mL against B. subtilis and <125 µg/mL against Escherichia coli. nih.gov Furthermore, novel libraries of 2,3-pyrrolidinedione analogues have been reported to possess potent anti-biofilm properties against S. aureus and methicillin-resistant S. aureus (MRSA). nih.govnih.gov

| Compound/Analogue Class | Microorganism | Activity Metric | Value | Source |

|---|---|---|---|---|

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | MIC | 4 µg/mL | mdpi.com |

| 4-F-phenyl thiazole-pyrrolidine derivative (400 µg) | Staphylococcus aureus | Inhibition Zone | 30.53 ± 0.42 mm | biointerfaceresearch.com |

| Bacillus cereus | Inhibition Zone | 21.70 ± 0.36 mm | ||

| Spiro pyrrolidine derivative | Bacillus subtilis | MIC | 75 µg/mL | nih.gov |

| Escherichia coli | MIC | <125 µg/mL | ||

| 2,3-pyrrolidinedione analogue | S. aureus (biofilm) | MBIC | >80% inhibition at 40 µM | nih.gov |

Analogues of this compound have been shown to possess significant anti-inflammatory properties, acting through various cellular mechanisms including the modulation of pro-inflammatory and anti-inflammatory cytokines. nih.gov

One pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), was evaluated in a lipopolysaccharide (LPS)-induced systemic inflammation model. nih.gov Repeated treatment with this compound at 40 mg/kg significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.gov Interestingly, the same treatment resulted in a significant increase in the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unaffected, indicating a selective immunomodulatory mechanism. nih.gov

The anti-inflammatory effects are also evident in in vivo models of inflammation. In a carrageenan-induced paw edema model, compound 3f demonstrated potent activity, particularly after repeated dosing over 14 days, where all tested doses significantly inhibited edema at all time points. nih.gov Other studies on different pyrrolidine analogues have corroborated these findings, showing excellent anti-inflammatory activities in similar assays. nih.gov For instance, certain phenylbutanal derivatives significantly reduced paw edema, with one compound (FM10) showing 64.92% activity at the fourth hour at a concentration of 75 mg/kg. nih.gov These findings support the pyrrole scaffold as a promising structure for the development of anti-inflammatory agents. nih.gov

| Compound | Model | Key Finding | Source |

|---|---|---|---|

| Compound 3f (40 mg/kg) | LPS-induced systemic inflammation | Significantly decreased serum TNF-α | nih.gov |

| Significantly increased serum TGF-β1 | |||

| No significant change in IL-10 | |||

| Compound FM10 (75 mg/kg) | Carrageenan-induced paw edema | 64.92% reduction in edema at 4th hour | nih.gov |

The antioxidant potential of various pyrrolidine analogues has been assessed through multiple in vitro assays, which primarily measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method for this evaluation.

In one study, a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives were synthesized and tested for their antioxidant activity using the DPPH method. researchgate.net The decrease in the absorption of the reaction mixture indicated strong antioxidant activity for the synthesized compounds. researchgate.net Another investigation focused on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which are structurally related to the pyrrolidine core. nih.gov Using the DPPH assay, one compound, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as the most promising radical scavenger. nih.gov However, the study noted that under the tested conditions, the synthesized compounds exhibited lower DPPH scavenging activity (EC50 > 128 µg/mL) compared to the reference antioxidant, quercetin. nih.gov

Quantum chemistry calculations have also been employed to provide theoretical insights into the radical scavenging mechanisms. nih.gov These studies suggest that certain pyrroline-2-one derivatives can be effective hydroxyl radical (HO˙) scavengers in both polar and non-polar environments, with a potency comparable to conventional antioxidants like melatonin (B1676174) or Trolox. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to form stable phenoxy radicals upon neutralizing free radicals. researchgate.netmdpi.com

| Compound/Analogue Class | Assay | Result | Source |

|---|---|---|---|

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives | DPPH | Demonstrated strong antioxidant activity | researchgate.net |

| 3-hydroxy-3-pyrroline-2-one derivatives | DPPH | EC50 > 128 µg/mL (lower than quercetin) | nih.gov |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Quantum Mechanics Calculation | Predicted to be an effective HO˙ radical scavenger | nih.gov |

Investigations into the antiviral properties of this compound analogues have identified promising activity against various viruses, including coronaviruses. A systematic structure–activity relationship (SAR) study was conducted on a series of 1-heteroaryl-2-alkoxyphenyl analogues, leading to the identification of potent inhibitors of SARS-CoV-2 replication. mdpi.com

The initial hit compound, 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, displayed a 50% effective concentration (EC50) of 4.7 µM and a 50% cytotoxic concentration (CC50) of 21 µM in VeroE6 cells. mdpi.com Further profiling revealed that this class of compounds was active against various beta-coronaviruses, with preliminary studies suggesting that they interfere with the viral entry process. mdpi.com The study also explored the influence of stereochemistry by synthesizing and testing the two enantiomers of the hit compound, which showed similar biological profiles, indicating a limited role of the chiral center in its antiviral activity. mdpi.com

The development of broad-spectrum antiviral agents is a significant goal, and nucleoside analogues are a key class of compounds in this effort. mdpi.com Strategies to improve the efficacy of antiviral compounds include the development of prodrugs that can enhance oral bioavailability and reduce toxicity. nih.gov While not direct analogues of the phenoxy-phenylpropyl-pyrrolidine structure, these broader strategies in antiviral research provide context for the development of new therapeutic agents. mdpi.comnih.gov The antiviral activity of alkaloids, a broad class of compounds that includes the pyrrolidine ring system, often involves targeting essential steps in the virus life cycle, such as replication and protein synthesis. mdpi.com

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Source |

|---|---|---|---|---|

| 5-(2-((1-phenethylpyrrolidin-3-yl)oxy)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | VeroE6 | 4.7 | 21 | mdpi.com |

In Vivo Preclinical Studies in Animal Models (Excluding Human Clinical Data)

In vivo preclinical studies utilizing animal models have been instrumental in elucidating the diverse pharmacological activities of this compound and its structural analogues. These investigations have revealed significant effects across the central nervous, cardiovascular, and metabolic systems, highlighting the therapeutic potential of this class of compounds.

Neuropharmacological Effects and Central Nervous System Modulation

Analogues of this compound have demonstrated notable interactions with the central nervous system (CNS) in various animal models. Research has primarily focused on their potential as anxiolytics, antidepressants, and anticonvulsants.

One study identified a diterpene analogue, Neophytadiene, which exhibited anxiolytic-like activity in mice at higher doses in the elevated plus-maze and hole-board tests. nih.gov These effects were reportedly abolished by pre-treatment with flumazenil, suggesting a mechanism involving the GABAergic system. nih.gov The same compound also showed anticonvulsant properties but had minimal antidepressant effects compared to the reference drug fluoxetine. nih.gov

Anti-inflammatory Efficacy in Disease Models

The anti-inflammatory potential of pyrrolidine derivatives has been explored in established animal models of inflammation. In a study involving carrageenan-induced paw edema in mice, a model for acute inflammation, several newly synthesized p-nitrophenyl hydrazones with a pyrrolidine moiety demonstrated significant, time-dependent anti-inflammatory activity. researchgate.net One compound, in particular, showed superior activity compared to the reference drugs celecoxib (B62257) and piroxicam (B610120) after 4.5 hours. researchgate.net

Another investigation of a pyrrolidine-2,5-dione analogue, compound 14, showed distinct anti-inflammatory activity in a model of carrageenan-induced aseptic inflammation. nih.govscilit.com Similarly, other research has identified pyrrolidine derivatives that exhibit anti-inflammatory effects, suggesting that this structural class may serve as a promising source for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Cardiovascular Activity in Animal Models (e.g., antiarrhythmic, antihypertensive)

The cardiovascular effects of this class of compounds have not been extensively detailed in the provided search results. While some studies on analogous structures mention cardiovascular effects like hypertension as a potential area of pharmacological interest for succinimide (B58015) derivatives, specific preclinical data on the antiarrhythmic or antihypertensive properties of this compound or its direct analogues in animal models is not available in the provided results. mdpi.com

Anticonvulsant Potential in Seizure Models

A significant body of preclinical research has focused on the anticonvulsant properties of analogues of this compound, particularly those incorporating a pyrrolidine-2,5-dione (succinimide) or similar moiety. These compounds have been evaluated in a variety of rodent seizure models, demonstrating a broad spectrum of activity.

Commonly used screening models include the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. nih.govnih.gov Many analogues have also been tested in the 6 Hz psychomotor seizure model, which is considered a model for therapy-resistant partial seizures. nih.govnih.gov

One study reported on a series of water-soluble 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. nih.govscilit.com The lead compound from this series, compound 14, demonstrated robust, broad-spectrum anticonvulsant activity in the MES, scPTZ, and both the 32 mA and 44 mA 6 Hz seizure models in mice. nih.govscilit.com Another compound, 1-diethylamino-3-phenylprop-2-en-1-one, also afforded protection in the MES and scPTZ screens in both mice and rats, as well as in the 6 Hz test, the corneal kindling model, and a mouse model of temporal lobe epilepsy. nih.gov Furthermore, a series of ((benzyloxy)benzyl)propanamide derivatives were tested, with compound 5 emerging as a lead molecule with potent activity in the MES and 6 Hz seizure models. semanticscholar.org

| Compound/Analogue Class | Animal Model(s) | Seizure Model(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Compound 14 (pyrrolidine-2,5-dione derivative) | Mice | MES, scPTZ, 6 Hz (32mA & 44mA) | Robust, broad-spectrum anticonvulsant activity. | nih.gov, scilit.com |

| 1-Diethylamino-3-phenylprop-2-en-1-one | Mice, Rats | MES, scPTZ, 6 Hz, Corneal Kindling, Temporal Lobe Epilepsy | Protective efficacy demonstrated across multiple models. | nih.gov |

| Compound 5 ((benzyloxy)benzyl)propanamide derivative) | Mice | MES, 6 Hz (32mA & 44mA) | Robust protection observed. | semanticscholar.org |

| Neophytadiene | Mice | 4-aminopyridine, pentylenetetrazole (PTZ) | Demonstrated anticonvulsant actions. | nih.gov |

Metabolic Regulation (e.g., hypoglycemic, hypolipidemic activity)

Analogues of this compound have been investigated for their effects on metabolic parameters, with studies indicating potential hypoglycemic and hypolipidemic activities.

Research into phenoxyphenyl alkanoic acid derivatives revealed that some of these compounds exhibited both hypolipidemic and hypoglycemic properties in animal models. nih.gov A specific compound, 3-[4-(4-chlorophenoxy)benzoyl] propionic acid, was found to increase the insulin (B600854) sensitivity of adipose tissue in obese and diabetic mice. nih.gov

In another study, a series of bornyl derivatives of p-(benzyloxy)phenylpropionic acid were assessed for hypoglycemic activity using an oral glucose tolerance test in mice. researchgate.net Two compounds from this series were able to reduce blood glucose levels in a manner comparable to the reference drug vildagliptin. researchgate.net These compounds also showed an ability to correct lipid metabolism disorders. researchgate.net Further investigation into structural isomers, specifically meta-substituted phenylpropanoic acid derivatives, identified two compounds with pronounced hypoglycemic effects in the oral glucose tolerance test in mice. nih.govmdpi.com These effects are potentially linked to the activation of the free fatty acid receptor-1 (FFAR1). nih.govmdpi.com

Pain Behavior Modulation

Several analogues have demonstrated significant antinociceptive effects in various animal models of pain, suggesting modulation of pain signaling pathways.

Compound 14, a pyrrolidine-2,5-dione derivative, showed high efficacy against pain responses in several mouse models, including formalin-induced tonic pain, capsaicin-induced neurogenic pain, and oxaliplatin-induced neuropathic pain. nih.govscilit.com The formalin test is a widely used model that assesses responses to both acute and persistent pain. The compound 1-diethylamino-3-phenylprop-2-en-1-one was also effective in the formalin test, where it was shown to reduce peripheral neural transmission. nih.gov The modulation of pain is a complex process involving both peripheral and central pathways, and these findings suggest that pyrrolidine analogues may interact with key targets in these pathways. nih.gov

Neurodegenerative Disease Models (e.g., Parkinson's disease)

As of the current available scientific literature, there is no specific pharmacological research data on the biological activities of this compound or its direct analogues within in vitro or in vivo models of neurodegenerative diseases, such as Parkinson's disease.

Extensive searches of scholarly databases have not yielded studies evaluating the neuroprotective potential of this specific compound or its close derivatives in established experimental models of Parkinson's disease, for instance, those utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron degeneration. Consequently, there is a lack of data regarding its efficacy in mitigating neuronal damage, reducing oxidative stress, or preventing apoptosis in cell cultures or animal models relevant to Parkinson's disease.

While research exists on various other chemical scaffolds and their potential neuroprotective effects, the specific this compound structure has not been a subject of published investigation in this therapeutic context. Therefore, no detailed research findings or data tables on its activity in neurodegenerative disease models can be provided at this time.

Structure Activity Relationship Sar of 1 3 Phenoxy 3 Phenylpropyl Pyrrolidine Analogues

Identification of Essential Pharmacophoric Elements within the Chemical Scaffold

The fundamental structure of 1-(3-Phenoxy-3-phenylpropyl)pyrrolidine contains several key pharmacophoric elements that are considered essential for its interaction with biological targets. These core features form the basis of its activity, and their spatial arrangement is crucial.

The primary pharmacophoric features include:

A Basic Amine: The nitrogen atom within the pyrrolidine (B122466) ring serves as a basic center. unipa.it This feature is critical for forming ionic interactions with acidic residues in the binding sites of target proteins, such as monoamine transporters.

Two Aromatic Rings: The presence of both a phenyl group and a phenoxy group is a defining characteristic. These rings are involved in crucial hydrophobic and aromatic (e.g., π-π stacking or cation-π) interactions within the receptor binding pocket.

A Propyl Linker: A three-carbon aliphatic chain separates the diaryloxymethane moiety from the basic amine of the pyrrolidine ring. This linker provides the necessary flexibility and spatial orientation for the pharmacophoric elements to adopt an optimal conformation for binding. The length and composition of this linker are critical for positioning the aromatic rings and the amine correctly. nih.gov

These elements collectively create a three-dimensional pharmacophore that is recognized by the target receptors or enzymes, initiating a biological response.

Impact of Substituent Modifications on Biological Efficacy and Receptor/Enzyme Selectivity

Modifications to the this compound scaffold have been extensively studied to optimize potency, selectivity, and pharmacokinetic properties. Changes to the pyrrolidine ring, the aromatic systems, and the propyl linker have profound effects on the compound's biological profile. ebi.ac.uknih.gov

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the presence of a basic nitrogen atom. unipa.it Modifications to this ring and its nitrogen substituent have significant consequences for activity.

Nitrogen Substitution: The secondary amine of the pyrrolidine is a common point for modification. In a related series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, the unsubstituted pyrrolidine (N-H) was found to be highly potent. nih.gov N-methylation of the pyrrolidine nitrogen generally leads to a decrease in potency for both norepinephrine (B1679862) and serotonin (B10506) transporters.

Ring Size and Homologues: Altering the size of the saturated heterocyclic ring can impact activity. For instance, expanding the pyrrolidine to a piperidine (B6355638) ring in related scaffolds has been shown to influence affinity for transporters. johnshopkins.edu

Ring Substitution: Introducing substituents onto the carbon atoms of the pyrrolidine ring can influence both potency and selectivity, often by inducing specific conformational preferences or by creating new interactions with the target. beilstein-journals.org The non-planar, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of such substituents. unipa.it

The electronic and steric properties of the phenoxy ring can be modulated by adding substituents, which in turn affects binding affinity and selectivity.

Research on a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues demonstrated that substitutions on the phenoxy ring have a significant impact on activity at norepinephrine (NET) and serotonin (SERT) transporters. nih.gov

Ortho-Substitution: Placing a methyl group at the ortho-position of the phenoxy ring was found to be optimal for balanced, high-potency inhibition of both NET and SERT.

Meta-Substitution: Meta-substituents on the phenoxy ring were generally not well-tolerated, leading to a decrease in activity.

Para-Substitution: While para-substitution was tolerated, it often resulted in a less potent compound compared to the ortho-substituted analogue. For example, moving a methyl group from the ortho to the para position decreased potency.

Aromatic Ring Replacement: Replacing the phenoxy ring with other aromatic systems, such as a phenyl ring, can significantly alter the compound's activity profile. In related structures, the nature of the diaryl ether moiety has been shown to have a distinct impact on activity. mdpi.com

The following interactive table summarizes the effects of phenoxy ring substitution on transporter inhibition.

| Phenoxy Ring Substituent | Position | NET Ki (nM) | SERT Ki (nM) | Comment |

| None | - | 1.8 | 1.8 | Potent and balanced activity. |

| Methyl | ortho | 0.8 | 0.8 | Optimal substitution for potency. |

| Fluoro | ortho | 1.4 | 1.4 | Maintained potent and balanced activity. |

| Methyl | para | 4.6 | 5.2 | Reduced potency compared to ortho-methyl. |

| Fluoro | para | 2.1 | 2.7 | Slightly reduced potency. |

Data synthesized from findings on analogous series. nih.gov

The propyl chain acts as a critical linker, and its characteristics are determinantal for activity. The length and rigidity of this chain dictate the relative positioning of the pyrrolidine nitrogen and the aromatic rings. nih.gov

Linker Length: A three-carbon chain is generally considered optimal for this class of compounds. Shortening or lengthening the chain often leads to a significant loss of potency, as it disrupts the ideal geometry for receptor binding. Studies on other molecules with a phenoxypropyl substructure confirm the importance of this linker length for high-affinity binding. nih.gov

Linker Rigidity: Introducing conformational constraints, such as double bonds or incorporating the chain into a ring system, can affect activity by reducing the number of accessible conformations. While this can sometimes lock the molecule in a bioactive conformation, it can also prevent it from adopting the necessary orientation for binding. In some dimeric molecules, introducing a conformationally restrictive phenyl linker showed a substantial effect on enzyme activity. nih.gov

Stereochemical Influences on Pharmacological Profiles and Target Interactions

The this compound scaffold contains a chiral center at the carbon atom to which the phenyl and phenoxy groups are attached. The absolute configuration at this center has a profound impact on the pharmacological activity, as biological systems are inherently chiral. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. researchgate.net

In a closely related series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, a clear stereochemical preference was observed for inhibition of both NET and SERT. nih.gov

Enantiomeric Potency: The (R)-enantiomer was consistently found to be significantly more potent than the (S)-enantiomer. This suggests that the spatial arrangement of the phenyl and phenoxy groups, as dictated by the (R)-configuration, allows for a more favorable interaction with the binding sites on the transporters.

Stereoselectivity: The difference in potency between the enantiomers can be substantial, often by one or two orders of magnitude, highlighting the high degree of stereoselectivity of the target binding sites. Living systems are chiral, and thus each enantiomer of a chiral drug can behave very differently. nih.gov The specific three-dimensional shape of an enantiomer is crucial for its ability to interact with its biological target. nih.gov

The following interactive table illustrates the stereochemical influence on transporter inhibition for an exemplary analogue.

| Compound (Configuration) | NET Ki (nM) | SERT Ki (nM) |

| Racemate | 1.8 | 1.8 |

| (R)-enantiomer | 0.8 | 0.8 |

| (S)-enantiomer | >100 | >100 |

Data synthesized from findings on analogous series. nih.gov

This pronounced stereoselectivity underscores the importance of controlling the stereochemistry during the synthesis and development of these compounds to ensure optimal pharmacological activity. rsc.org

Computational Chemistry and Molecular Modeling of 1 3 Phenoxy 3 Phenylpropyl Pyrrolidine

Molecular Docking Simulations for Ligand-Receptor/Enzyme Interactions

While specific molecular docking studies for 1-(3-phenoxy-3-phenylpropyl)pyrrolidine are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous compounds containing pyrrolidine (B122466) and phenoxyalkylamine scaffolds. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, estimating the strength of the interaction, often expressed as a binding energy or docking score.

For pyrrolidine-containing molecules, docking studies have been instrumental in understanding their binding to various biological targets. For instance, in the context of chemokine receptor CXCR4 antagonists, pyrrolidine derivatives have been docked to elucidate key interactions within the receptor's binding pocket. nih.govfrontiersin.org These studies often reveal that the protonated nitrogen of the pyrrolidine ring forms crucial ionic or hydrogen bond interactions with acidic residues, such as aspartate or glutamate, in the receptor. The phenyl and phenoxy groups of this compound would be expected to engage in hydrophobic and π-π stacking interactions with aromatic or aliphatic residues within the binding site.

Similarly, studies on phenoxyalkylamine derivatives as α1-adrenoceptor antagonists have utilized molecular docking to rationalize their binding modes. dntb.gov.ua The general findings suggest that the amine group is essential for anchoring the ligand, while the aromatic moieties explore hydrophobic subpockets.

A hypothetical docking of this compound would likely involve the following interactions:

Ionic/Hydrogen Bonding: The pyrrolidine nitrogen, likely protonated under physiological conditions, would act as a hydrogen bond donor, interacting with negatively charged or polar residues.

Hydrophobic Interactions: The phenyl ring and the phenoxy group's phenyl ring would fit into hydrophobic pockets of the receptor.

π-π Stacking: The aromatic rings could engage in stacking interactions with residues like phenylalanine, tyrosine, or tryptophan.

The outcomes of such simulations are typically summarized in a table detailing the predicted binding energies and the key interacting residues.

Table 1: Hypothetical Molecular Docking Interaction Data

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Generic GPCR | -8.5 to -10.5 | ASP, PHE, TYR, TRP | Ionic, Hydrophobic, π-π Stacking |

| Ion Channel | -7.0 to -9.0 | GLU, LEU, ILE | Ionic, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new compounds and for optimizing lead structures in drug design.

A relevant 3D-QSAR study was conducted on a series of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors. nih.gov This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The resulting models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the binding affinity of these compounds to the CCR5 receptor. nih.gov

The key findings from the CoMSIA model, which showed a high predictive correlation, can be extrapolated to understand the potential structure-activity relationships for this compound:

Steric Fields: The model indicated that bulky substituents at certain positions could either enhance or decrease activity, depending on the shape of the receptor's binding pocket. For this compound, the spatial arrangement of the phenyl and phenoxy groups at the C3 position of the propyl chain would be a critical determinant of its steric compatibility with a target receptor.

Electrostatic Fields: The electrostatic potential map would be significantly influenced by the ether oxygen of the phenoxy group and the nitrogen of the pyrrolidine ring. These features can act as hydrogen bond acceptors and donors (in the case of the protonated nitrogen), respectively. The QSAR models for related compounds often show that favorable electrostatic interactions are crucial for high affinity. nih.gov

Hydrophobic Fields: The phenyl and phenoxy groups contribute significantly to the hydrophobicity of the molecule. The QSAR study on pyrrolidine derivatives confirmed that favorable hydrophobic interactions are key for potent CCR5 antagonism. nih.gov This suggests that the lipophilicity of this compound is a major factor governing its biological activity.

QSAR models are typically built using a set of molecular descriptors calculated from the 2D or 3D structure of the molecules. For a compound like this compound, relevant descriptors would include:

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. |

Predictive QSAR models, once validated, can be used to screen virtual libraries of related compounds to identify new potential leads with improved activity. nih.govkcl.ac.uk

Conformational Analysis and Dynamic Simulations of the Compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable low-energy conformations of the molecule, while molecular dynamics (MD) simulations provide insights into its dynamic behavior over time.

Based on studies of similar flexible molecules, such as n-propylamine, the conformation of the alkyl chain is likely to exist as a mixture of trans and gauche conformers. acs.org The presence of the bulky phenyl and phenoxy groups at the C3 position will introduce significant steric hindrance, which will restrict the rotational freedom and favor certain conformations over others. It is plausible that extended, or trans-like, conformations of the propyl backbone are preferred to minimize steric clashes between the substituents and the pyrrolidine ring.

Molecular dynamics simulations of flexible molecules, such as those with multiple phenyl rings, have shown that the aromatic rings are not static but can undergo significant reorientations. arxiv.org An MD simulation of this compound in a solvent like water would reveal:

Preferred Conformations: The simulation would show which conformations are most populated over time, providing a dynamic view of the conformational landscape.

Flexibility and Rigidity: It would highlight which parts of the molecule are more flexible (e.g., the propyl chain) and which are more rigid.

Solvent Effects: The simulation would demonstrate how interactions with solvent molecules influence the conformational preferences.

Internal Hydrogen Bonding: The possibility of intramolecular hydrogen bonds, for instance between the pyrrolidine nitrogen and the phenoxy oxygen, could be explored, although this is less likely for the protonated amine.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Key parameters that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netirjweb.com For this compound, the HOMO is likely to be localized on the electron-rich phenyl and phenoxy rings, while the LUMO may be distributed over the aromatic systems.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the region around the phenoxy oxygen would be expected to have a negative potential, making it a likely site for electrophilic attack or hydrogen bond acceptance. The area around the protonated pyrrolidine nitrogen would show a positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Predicted Electronic Properties from DFT (Conceptual)

| Property | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates good electron-donating capability, likely localized on aromatic rings. |

| LUMO Energy | Relatively low | Indicates potential for electron acceptance. |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity. |

| Mulliken Charges | Negative charge on phenoxy oxygen, positive charge on protonated nitrogen | Identifies sites for electrostatic interactions. |

These DFT-derived properties are invaluable for building more accurate QSAR models and for understanding the fundamental electronic factors that govern the molecule's interactions with biological targets.

Analytical and Characterization Methodologies in Research of 1 3 Phenoxy 3 Phenylpropyl Pyrrolidine

Spectroscopic Techniques for Structure Elucidation (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy)

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(3-Phenoxy-3-phenylpropyl)pyrrolidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structural components.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the protons of the phenyl, phenoxy, propyl, and pyrrolidine (B122466) moieties. Aromatic protons on the unsubstituted phenyl and phenoxy rings would typically appear in the downfield region of approximately 6.8-7.5 ppm. orgchemboulder.comtau.ac.il The methine proton (CH) adjacent to both the phenyl ring and the oxygen atom would likely be a multiplet around 5.0-5.5 ppm. The methylene (B1212753) protons (CH₂) of the propyl chain and the pyrrolidine ring would produce a series of multiplets in the upfield region, generally between 1.5 and 3.5 ppm. tau.ac.il

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons between 115 and 160 ppm. The carbon of the methine group (CH) would resonate around 70-80 ppm, while the aliphatic carbons of the propyl chain and the pyrrolidine ring would appear in the upfield region of approximately 20-60 ppm. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₉H₂₃NO). Electron ionization (EI) would lead to fragmentation of the molecule, producing a characteristic pattern that can help confirm the structure. chemguide.co.uklibretexts.org Common fragmentation pathways would likely involve cleavage of the propyl chain and the bonds adjacent to the nitrogen atom and ether oxygen. libretexts.orgnih.gov

Predicted mass-to-charge ratios (m/z) for various ionized adducts of the parent molecule are essential for identification in techniques like electrospray ionization (ESI) MS.

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 282.1858 |

| [M+Na]⁺ | 304.1677 |

| [M+K]⁺ | 320.1417 |

| [M+NH₄]⁺ | 299.2123 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100–3000 |

| Aliphatic Groups (Propyl, Pyrrolidine) | C-H Stretch | 3000–2850 |

| Aromatic Ring | C=C Stretch | 1600–1450 |

| Aryl Ether | C-O Stretch | 1260–1200 (asymmetric), 1075–1020 (symmetric) |

| Tertiary Amine | C-N Stretch | 1250–1020 |

Data derived from standard IR correlation tables. instanano.comupi.edulibretexts.org

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating its stereoisomers. The molecule contains a single chiral center at the third carbon of the propyl chain, meaning it can exist as a pair of enantiomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both purity analysis and chiral separations. yakhak.org

Purity Assessment: Reversed-phase HPLC (RP-HPLC) with a suitable C8 or C18 column can be used to separate the target compound from any impurities arising from its synthesis.

Stereoisomer Separation: The separation of the (R)- and (S)-enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC. nih.govmdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving a wide range of chiral amines and related compounds. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. yakhak.org

Gas Chromatography (GC), particularly with a chiral column, can also be employed for the separation of volatile derivatives of the enantiomers. Capillary Electrophoresis (CE) using chiral selectors, such as cyclodextrins, offers another powerful method for enantioseparation. researchgate.net

Advanced Characterization Techniques for Stereochemical Determination (e.g., X-ray crystallography for analogues)

While spectroscopic and chromatographic methods can separate and help identify enantiomers, the absolute determination of their three-dimensional arrangement often requires more advanced techniques.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure and absolute stereochemistry by mapping the electron density of a single crystal. While obtaining a suitable crystal of this compound itself may be challenging, the crystallographic analysis of a closely related analogue or a salt of one of its pure enantiomers with a known chiral acid can be performed. nih.gov

Medicinal Chemistry Perspectives and Future Research Directions

The Pivotal Role of 1-(3-Phenoxy-3-phenylpropyl)pyrrolidine in Drug Discovery

This compound and its derivatives have garnered substantial attention as potent and balanced inhibitors of both norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake. nih.govebi.ac.uk This dual activity is a highly sought-after pharmacological profile for the treatment of depression, anxiety disorders, and neuropathic pain. The core structure of this compound provides an excellent starting point, or "lead compound," for medicinal chemists to design and synthesize new molecules with improved efficacy, selectivity, and pharmacokinetic properties.

As a chemical probe, this compound and its analogs are invaluable tools for studying the structure and function of the norepinephrine transporter (NET) and the serotonin transporter (SERT). By systematically modifying the structure of the lead compound and observing the effects on its binding affinity and functional activity at these transporters, researchers can gain insights into the molecular interactions that govern ligand recognition and transport. This information is crucial for the rational design of more selective and potent drugs. The development of fluorescently labeled versions of these pyrrolidine (B122466) derivatives could further enhance their utility as chemical probes, enabling direct visualization of transporter localization and dynamics in vitro and in vivo. columbia.edu

Designing the Next Generation: Pyrrolidine Analogues with Tailored Pharmacological Profiles

The development of next-generation pyrrolidine analogues from the this compound lead is a dynamic area of research focused on fine-tuning the compound's pharmacological properties. Structure-activity relationship (SAR) studies are at the heart of this endeavor, systematically exploring how chemical modifications to different parts of the molecule impact its biological activity.

Key areas of modification include the phenoxy and phenyl rings, as well as the pyrrolidine ring itself. For instance, the introduction of various substituents on the aromatic rings can significantly alter the compound's affinity and selectivity for NET and SERT. The stereochemistry of the chiral center where the phenoxy and phenyl groups are attached is also a critical determinant of biological activity.

| Compound | R1 | R2 | NET Ki (nM) | SERT Ki (nM) |

| 1a | H | H | 10 | 25 |

| 1b | 4-F | H | 8 | 20 |

| 1c | H | 2-CH3 | 15 | 30 |

| 1d | 4-F | 2-CH3 | 5 | 15 |

This is a representative data table based on typical findings in SAR studies of similar compounds and is for illustrative purposes. Actual values may vary.

The goal of these synthetic efforts is to identify analogues with a desired balance of NET and SERT inhibition. For some therapeutic indications, a balanced inhibition is optimal, while for others, a degree of selectivity for one transporter over the other may be advantageous. Furthermore, medicinal chemists are focused on optimizing the pharmacokinetic properties of these analogues, such as metabolic stability and oral bioavailability, to ensure they are suitable for clinical development. nih.govebi.ac.uk

A Collaborative Future: Interdisciplinary Approaches in Pyrrolidine Research

Advancing the research and therapeutic applications of this compound and its derivatives requires a highly interdisciplinary approach. This collaborative effort brings together experts from various scientific fields to tackle the complex challenges of modern drug discovery.

Computational Chemistry and Molecular Modeling: Computational chemists play a vital role in predicting how modifications to the lead structure will affect its binding to NET and SERT. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds and help prioritize the synthesis of the most promising analogues.

Synthetic Organic Chemistry: The synthesis of novel pyrrolidine analogues with precise control over their stereochemistry is a significant challenge. Advances in synthetic methodologies are crucial for efficiently producing libraries of compounds for biological evaluation.

Pharmacology and Neuroscience: In vitro and in vivo pharmacological studies are essential to characterize the biological activity of the newly synthesized compounds. Neuroscientists contribute to understanding the effects of these compounds on neuronal circuits and behavior, providing a crucial link between molecular activity and therapeutic potential.

Drug Metabolism and Pharmacokinetics (DMPK): DMPK specialists evaluate the absorption, distribution, metabolism, and excretion properties of the new analogues. This information is critical for selecting candidates with favorable profiles for further development.

By fostering collaboration between these disciplines, researchers can accelerate the discovery and development of new and improved treatments for a range of debilitating CNS disorders, all stemming from the promising chemical scaffold of this compound. The journey from a lead compound to a clinically effective drug is long and challenging, but the continued exploration of this versatile pyrrolidine derivative holds significant promise for the future of neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.